molecular formula C14H15ClN2O2S B12474551 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5,6-dimethylpyrimidin-4(1H)-one

2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5,6-dimethylpyrimidin-4(1H)-one

Cat. No.: B12474551
M. Wt: 310.8 g/mol
InChI Key: BJMOHRLVTOUPPW-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5,6-dimethylpyrimidin-4(1H)-one is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a chlorophenoxyethyl group and a sulfanyl group attached to a dimethylpyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5,6-dimethylpyrimidin-4(1H)-one typically involves the reaction of 4-chlorophenoxyethyl bromide with 2-mercapto-5,6-dimethylpyrimidin-4(1H)-one under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5,6-dimethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5,6-dimethylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-propyl-4(1H)-pyrimidinone
  • **2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}pyrimidine-4,6-diamine

Uniqueness

Compared to similar compounds, 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5,6-dimethylpyrimidin-4(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

2-[2-(4-chlorophenoxy)ethylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H15ClN2O2S/c1-9-10(2)16-14(17-13(9)18)20-8-7-19-12-5-3-11(15)4-6-12/h3-6H,7-8H2,1-2H3,(H,16,17,18)

InChI Key

BJMOHRLVTOUPPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)SCCOC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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